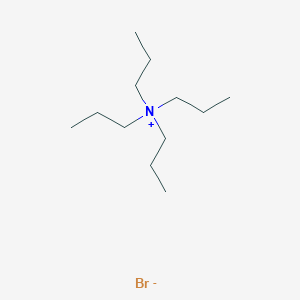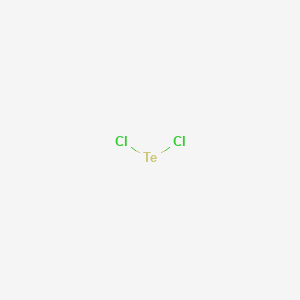
五氯苯甲酰氯
描述
Pentachlorobenzoyl chloride is a chemical compound with the molecular formula C7Cl6O and a molecular weight of 312.79 g/mol . It is a derivative of benzoyl chloride where five hydrogen atoms on the benzene ring are replaced by chlorine atoms. This compound is known for its high reactivity and is used in various chemical synthesis processes.
科学研究应用
Pentachlorobenzoyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various chlorinated aromatic compounds.
Biology: It is used in the synthesis of biologically active molecules and as a precursor for the preparation of pesticides and herbicides.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
安全和危害
Pentachlorobenzoyl chloride is classified as a skin irritant (Category 2) and may cause respiratory irritation (Category 3). It may also cause long-lasting harmful effects to aquatic life (Chronic Category 4) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .
准备方法
Synthetic Routes and Reaction Conditions
Pentachlorobenzoyl chloride can be synthesized through the chlorination of benzoyl chloride. The process involves the reaction of benzoyl chloride with chlorine gas in the presence of a catalyst such as iron (III) chloride (FeCl3) and a sulfur-containing cocatalyst . The reaction is typically carried out at elevated temperatures ranging from 30°C to 180°C .
Industrial Production Methods
In industrial settings, the production of pentachlorobenzoyl chloride involves the core chlorination of benzoyl chloride. This method ensures a higher yield and purity of the desired product by controlling the reaction conditions and using specific catalysts .
化学反应分析
Types of Reactions
Pentachlorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: It reacts with water to form pentachlorobenzoic acid and hydrochloric acid.
Reduction: It can be reduced to form less chlorinated benzoyl chlorides or benzoyl chloride itself.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
Pentachlorobenzoic Acid: Formed through hydrolysis.
Substituted Benzoyl Chlorides: Formed through nucleophilic substitution.
Less Chlorinated Benzoyl Chlorides: Formed through reduction.
作用机制
The mechanism of action of pentachlorobenzoyl chloride involves its high reactivity due to the presence of multiple chlorine atoms. These chlorine atoms make the compound highly electrophilic, allowing it to readily react with nucleophiles. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as substitution or hydrolysis.
相似化合物的比较
Similar Compounds
Trichlorobenzoyl Chloride: Contains three chlorine atoms on the benzene ring.
Tetrachlorobenzoyl Chloride: Contains four chlorine atoms on the benzene ring.
Hexachlorobenzene: Contains six chlorine atoms on the benzene ring but lacks the carbonyl chloride group.
Uniqueness
Pentachlorobenzoyl chloride is unique due to its high degree of chlorination, which imparts distinct reactivity and properties compared to its less chlorinated counterparts. Its high electrophilicity makes it a valuable reagent in various chemical synthesis processes.
属性
IUPAC Name |
2,3,4,5,6-pentachlorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7Cl6O/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUSLOKBERXEER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7Cl6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365276 | |
| Record name | Pentachlorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1825-23-6 | |
| Record name | Pentachlorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PENTACHLOROBENZOYL CHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main challenges in the production of Pentachlorobenzoyl chloride and how does the proposed method address them?
A1: One of the challenges in Pentachlorobenzoyl chloride production is the removal of residual chlorosulfonic acid, which is used as a solvent during synthesis [, ]. This acid is highly corrosive and can negatively impact the quality of the final product. The proposed method [] addresses this challenge by introducing a two-step neutralization process:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















